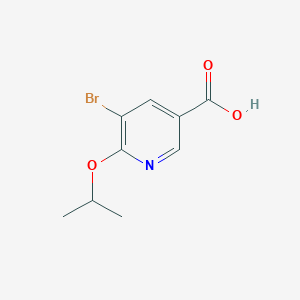
5-Bromo-6-isopropoxynicotinic acid
Vue d'ensemble
Description
5-Bromo-6-isopropoxynicotinic acid, also known as 5-Bromo-2-propan-2-yloxypyridine-3-carboxylic acid, is a chemical compound with the molecular weight of 260.09 . It is used in laboratory settings .
Physical And Chemical Properties Analysis
5-Bromo-6-isopropoxynicotinic acid is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the search results.Applications De Recherche Scientifique
Electrocatalytic Synthesis Applications
Electrocatalytic processes leveraging 5-Bromo-6-isopropoxynicotinic acid and its derivatives have been explored for the synthesis of valuable chemical compounds. For instance, the electrochemical reduction of 2-amino-5-bromopyridine in the presence of CO2 has been investigated, showing the potential for the electrosynthesis of 6-aminonicotinic acid under mild conditions. This process demonstrates a remarkable electrocatalytic effect when using a silver electrode, highlighting an innovative method for the synthesis of 6-aminonicotinic acid with fairly good yields in specific solvents (Gennaro et al., 2004). Similarly, the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid demonstrated a high selectivity and yield for 6-aminonicotinic acid, showcasing an environmentally friendly and efficient method for compound synthesis (Feng et al., 2010).
Chemical Synthesis of Precursors
Research into the synthesis of chemical precursors from derivatives of 5-Bromo-6-isopropoxynicotinic acid has shown promise. For example, 6-hydroxynicotinate 3-monooxygenase from Pseudomonas fluorescens was used for the synthesis of 2,5-dihydroxypyridine, a precursor for 5-aminolevulinic acid, indicating a potential for applications in plant growth, herbicides, and cancer therapy (Nakano et al., 1999). Additionally, bromination of 2-hydroxynicotinic acid provides a method for producing 5-bromo-2-hydroxynicotinic acid, a compound useful for further chemical synthesis, demonstrating an effective and safe procedure for obtaining high yields of pure product (Haché et al., 2002).
Bioconjugate Synthesis for Radiolabeling
The synthesis and evaluation of analogues of HYNIC (6-hydrazinonicotinic acid), a bifunctional technetium-binding ligand used for radiolabeling bioconjugates with Tc-99m, highlight the role of derivatives of 5-Bromo-6-isopropoxynicotinic acid in the development of diagnostic and therapeutic agents. Research on new isomers of HYNIC indicates their potential for efficient capture of technetium, a critical aspect in the development of radiopharmaceuticals (Meszaros et al., 2011).
Safety And Hazards
Propriétés
IUPAC Name |
5-bromo-6-propan-2-yloxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-5(2)14-8-7(10)3-6(4-11-8)9(12)13/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPIWLDXHFEDIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=N1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-isopropoxynicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Benzyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B1525933.png)
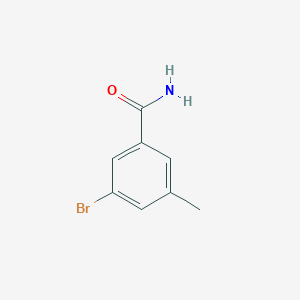
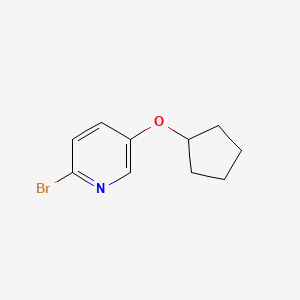
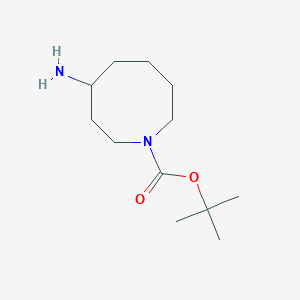
![7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B1525939.png)
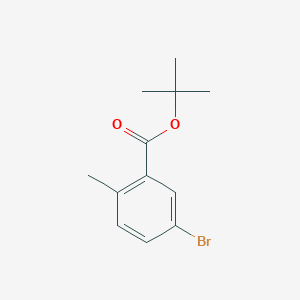

![1-Azaspiro[3.5]nonane hydrochloride](/img/structure/B1525944.png)


![4-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1525951.png)
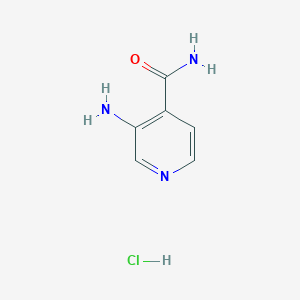
![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1525955.png)